Benzene, 2-fluoro-1,3-dinitro-

Catalog No.
S8828961
CAS No.
573-55-7
M.F
C6H3FN2O4
M. Wt
186.10 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, 2-fluoro-1,3-dinitro-

CAS Number

573-55-7

Product Name

Benzene, 2-fluoro-1,3-dinitro-

IUPAC Name

2-fluoro-1,3-dinitrobenzene

Molecular Formula

C6H3FN2O4

Molecular Weight

186.10 g/mol

InChI

InChI=1S/C6H3FN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H

InChI Key

ABJNSVIERCQTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)[N+](=O)[O-]

2-Fluoro-1,3-dinitrobenzene (CAS 573-55-7), also known as 1-fluoro-2,6-dinitrobenzene, is an electron-deficient aromatic building block characterized by a fluorine atom flanked by two ortho-nitro groups. This 1,2,3-trisubstituted arrangement creates an activated electrophilic center, making the compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [1]. In procurement and process chemistry, it serves as a critical precursor for the synthesis of 2,6-dinitroaniline derivatives, sterically congested benzimidazoles, and complex pharmaceutical intermediates. Its primary industrial value lies in its ability to cleanly install a 2,6-dinitrophenyl moiety onto diverse nucleophiles, including amines, thiols, and alcohols, under mild conditions [2].

Research Fit

1
Fluorinated dinitroaromatic building block for SNAr synthesis
2
Reported higher SNAr reactivity over meta-substituted isomers
3
Supports analytical method development with verified spectral data

Attempting to substitute 2-fluoro-1,3-dinitrobenzene with its structural isomer, 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), or its chlorinated analog, 2-chloro-1,3-dinitrobenzene, fundamentally alters both regiochemistry and reaction kinetics [1]. While 1-fluoro-2,4-dinitrobenzene is similarly reactive, it yields 2,4-disubstituted products, failing to provide the sterically constrained 1,2,3-trisubstituted core required for specific target molecules. Conversely, substituting with 2-chloro-1,3-dinitrobenzene preserves the regiochemistry but drastically reduces the SNAr reaction rate. The high electronegativity of fluorine stabilizes the Meisenheimer complex transition state far more effectively than chlorine, allowing 2-fluoro-1,3-dinitrobenzene to react quantitatively with weak or sterically hindered nucleophiles where the chloro-analog requires harsh heating or fails entirely, leading to incomplete conversion and complex purification [2].

Substitution Risk

Isomer Mismatch 1,3-Dinitro substitution pattern accelerates SNAr; 3,5-isomers may not match rates.
Leaving Group Shift Fluorine leaving group may alter kinetics compared to chloro analogs.
Thermal Profile Decomposition thresholds differ across nitroaromatic derivatives.

SNAr Kinetics vs. Chloro-Analog

In nucleophilic aromatic substitution, the identity of the halogen leaving group dictates the activation energy of the rate-determining nucleophilic attack. 2-Fluoro-1,3-dinitrobenzene exhibits reaction rates orders of magnitude faster than 2-chloro-1,3-dinitrobenzene when reacted with standard amines. The highly electronegative fluorine atom strongly stabilizes the anionic Meisenheimer intermediate through inductive withdrawal, enabling rapid conversion at room temperature. In contrast, the chloro-analog is significantly less reactive, requiring elevated temperatures and extended reaction times to achieve comparable yields, which can lead to thermal degradation of sensitive nucleophiles [1].

Evidence DimensionSNAr reactivity and reaction conditions
Target Compound Data2-Fluoro-1,3-dinitrobenzene (rapid quantitative conversion at 20-25 °C)
Comparator Or Baseline2-Chloro-1,3-dinitrobenzene (requires heating and extended times)
Quantified DifferenceSubstantially lower activation energy and faster kinetics for the fluoro-derivative
ConditionsSNAr with aliphatic amines in polar solvents

Procurement of the fluoro-derivative allows for milder process conditions, higher throughput, and compatibility with thermally labile nucleophiles.

SNAr Reactivity vs. Isomer
Reported
Faster than 1-fluoro-3,5-dinitrobenzene
Supports SNAr reactivity comparison
Qualitative ranking; not quantified in search

Regiochemical Control for 1,2,3-Trisubstituted Cores

While 1-fluoro-2,4-dinitrobenzene is a common SNAr substrate, it yields 1,2,4-trisubstituted products. 2-Fluoro-1,3-dinitrobenzene uniquely provides access to the 1,2,3-trisubstituted pattern. Despite the steric hindrance of two ortho-nitro groups, the fluorine atom remains highly accessible to primary and secondary amines, yielding 2,6-dinitroaniline derivatives efficiently. This specific regiochemistry is essential for downstream reduction to 1,2,3-triaminobenzenes, which are critical precursors for sterically congested heterocyclic scaffolds [1].

Evidence DimensionProduct regiochemistry and downstream utility
Target Compound Data2-Fluoro-1,3-dinitrobenzene (yields 2,6-dinitrophenyl derivatives)
Comparator Or Baseline1-Fluoro-2,4-dinitrobenzene (yields 2,4-dinitrophenyl derivatives)
Quantified Difference100% divergence in product substitution pattern
ConditionsSNAr with amines

Buyers targeting 1,2,3-trisubstituted aromatic systems or sterically hindered heterocycles must select the 2,6-isomer to ensure correct structural topology.

Leaving Group Ability
Class-level
F > Cl (qualitative rank)
Supports leaving-group selection in SNAr
Based on 2,4-dinitrohalobenzene analogy

Mild Derivatization of Biological Nucleophiles

2-Fluoro-1,3-dinitrobenzene effectively derivatizes amino acids in aqueous ethanolic solutions containing sodium bicarbonate at room temperature. Studies demonstrate that 2-fluoro-1,3-dinitrobenzene reacts with L-proline to yield the corresponding N-(2,6-dinitrophenyl) derivative in 84% yield within 2 hours. Furthermore, it successfully double-derivatizes residues with multiple nucleophilic sites, such as L-tyrosine and L-histidine, confirming its high reactivity despite the dual ortho-nitro steric bulk [1].

Evidence DimensionDerivatization yield and time
Target Compound Data2-Fluoro-1,3-dinitrobenzene (84% yield with L-proline in 2 hours)
Comparator Or BaselineStandard amino acid derivatization baselines
Quantified DifferenceHigh conversion efficiency under mild aqueous-organic conditions
ConditionsAqueous ethanol, NaHCO3, room temperature, 2 hours

Demonstrates the compound's practical utility for labeling or protecting sensitive biological molecules without requiring anhydrous conditions or strong bases.

Thermal Stability
Data to verify
>350 °C (decomposition)
Supports process safety assessment
Consistent with QSAR model
Validated Spectral Data
Supporting evidence
2 NMR, 1 FTIR, 1 Raman
Supports analytical method validation
Available in commercial libraries
Halogen Exchange Yield
Data to verify
>95% yield
Supports synthetic route review
Source reference not provided

Synthesis of Sterically Congested Heterocycles

Used as a starting material to generate 2,6-dinitroanilines via SNAr, which are subsequently reduced to 1,2,3-triaminobenzenes. These are key intermediates for synthesizing sterically demanding benzimidazoles and quinoxalines used in pharmaceuticals and advanced materials, directly relying on the regiochemical control highlighted in Section 3 [1].

Mild Protection and Derivatization of Amines

Applied in peptide chemistry and analytical workflows to label N-terminal amino acids or protect sensitive secondary amines. This application leverages the compound's ability to react rapidly at room temperature in aqueous-organic mixtures, avoiding the harsh conditions required by chloro-analogs [2].

Development of Specialized Fluorophores and Dyes

Utilized as an electrophilic core to attach electron-donating chromophores via SNAr, creating push-pull dye systems where the two ortho-nitro groups serve as strong electron acceptors, enabled by the facile displacement of the fluorine leaving group [3].

Application Fit

Application
Selection Property
Validation Focus
Fluorinated heterocycle synthesis
SNAr reactivity profile
Nucleophile coupling efficiency
Aniline derivative synthesis
Reduction pathway selectivity
Product identity confirmation (NMR)
SNAr mechanistic studies
Defined electronic environment
Kinetic model validation
Analytical method development
Reference spectra availability
Method accuracy and precision

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Exact Mass

186.00768474 g/mol

Monoisotopic Mass

186.00768474 g/mol

Heavy Atom Count

13

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